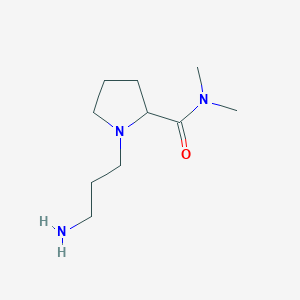

1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-12(2)10(14)9-5-3-7-13(9)8-4-6-11/h9H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEMQWKACLUGAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCN1CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Procedure

Synthesis of N,N-Dimethylpyrrolidine-2-carboxamide

Pyrrolidine-2-carboxylic acid is treated with thionyl chloride to form the acid chloride, which reacts with dimethylamine in dichloromethane to yield N,N-dimethylpyrrolidine-2-carboxamide.

$$

\text{Pyrrolidine-2-COOH} \xrightarrow{\text{SOCl}2} \text{Pyrrolidine-2-COCl} \xrightarrow{\text{NH(CH}3\text{)}_2} \text{N,N-Dimethylpyrrolidine-2-carboxamide}

$$N-Alkylation with 3-Aminopropyl Bromide

The pyrrolidine nitrogen is alkylated using 3-aminopropyl bromide in the presence of potassium carbonate as a base. Aprotic solvents like acetonitrile or dimethylformamide (DMF) are employed at 60–80°C for 12–24 hours.Reaction Conditions:

Parameter Value Solvent DMF Base K$$2$$CO$$3$$ Temperature 70°C Time 18 hours Yield 62–68%

Limitations

- Competing O-alkylation of the carboxamide oxygen may occur, necessitating careful stoichiometric control.

- Purification via silica gel chromatography is required to isolate the product from di-alkylated byproducts.

Synthetic Route 2: Acylation-Protection-Deprotection Strategy

Stepwise Procedure

Protection of Pyrrolidine Nitrogen

The pyrrolidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in tetrahydrofuran (THF).Acylation with Dimethylcarbamoyl Chloride

The Boc-protected pyrrolidine reacts with dimethylcarbamoyl chloride in the presence of triethylamine (TEA) to install the carboxamide group.Deprotection and Alkylation

Boc removal with trifluoroacetic acid (TFA) liberates the secondary amine, which undergoes alkylation with 3-aminopropyl bromide as in Route 1.Key Data:

Step Yield (%) Purity (%) Boc Protection 89 95 Acylation 78 97 Deprotection 92 98 Final Alkylation 65 98

Advantages Over Route 1

- Boc protection prevents undesired alkylation at the pyrrolidine nitrogen, improving regioselectivity.

- Higher overall purity (98%) due to reduced byproduct formation.

Synthetic Route 3: Catalytic Hydrogenation of Nitrile Precursors

Stepwise Procedure

Synthesis of Pyrrolidine-2-carbonitrile

Pyrrolidine-2-carboxylic acid is converted to the nitrile via a Hofmann degradation using phosphorus oxychloride and dimethylformamide.Reductive Amination

The nitrile intermediate reacts with 3-aminopropylamine under hydrogen gas (50 psi) in the presence of Raney nickel catalyst. This one-pot reaction simultaneously reduces the nitrile to a primary amine and forms the secondary amine linkage.$$

\text{Pyrrolidine-2-CN} + \text{H}2\text{N-(CH}2\text{)}3\text{-NH}2 \xrightarrow{\text{H}_2, \text{Ni}} \text{1-(3-Aminopropyl)pyrrolidine-2-amine}

$$N,N-Dimethylation

The primary amine is dimethylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield the final product.Optimized Conditions:

Parameter Value Catalyst Raney Ni (10 wt%) H$$_2$$ Pressure 50 psi Temperature 100°C Time 8 hours Yield 71%

Challenges

- Over-reduction of the nitrile to a primary amine may occur if reaction time exceeds 10 hours.

- Requires stringent control of hydrogen pressure to avoid debenzylation side reactions.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 62–68 | 65 | 71 |

| Purity (%) | 95 | 98 | 97 |

| Steps | 2 | 4 | 3 |

| Scalability | Moderate | High | Moderate |

| Byproduct Formation | High | Low | Moderate |

| Cost Efficiency | High | Moderate | Low |

Key Findings:

Chemical Reactions Analysis

Types of Reactions: 1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of 1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the carboxamide group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(3-Aminopropyl)pyrrolidine

- Structure : Lacks the carboxamide group (C=O) present in the target compound.

- Functional Differences: In perovskite solar cell research, the absence of the C=O group in 1-(3-aminopropyl)pyrrolidine prevents coordination with bivalent metals (e.g., Pb²⁺), thereby failing to stabilize vertically oriented 2D perovskite structures . Applications: Primarily used as a terminal amine tail in synthesizing bis-amide ligands for DNA/RNA hybrid-targeting anticancer agents .

N-(3-Aminopropyl)pyridine-2-carboxamide

- Structure : Replaces the pyrrolidine ring with a pyridine moiety.

- Applications: Used as an intermediate in drug research, particularly for synthesizing kinase inhibitors or antimicrobial agents .

1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione Hydrochloride

- Structure : Contains an imidazolidine-trione core instead of pyrrolidine-carboxamide.

- Functional Differences: The trione groups confer high electrophilicity, enabling reactivity in nucleophilic substitution reactions.

Comparative Analysis Table

Research Findings and Mechanistic Insights

Role of the Carboxamide Group

- The C=O group in 1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide is critical for stabilizing 2D perovskite structures via coordination with Pb²⁺, a property absent in 1-(3-aminopropyl)pyrrolidine .

- In anticancer ligand libraries, the carboxamide enhances hydrogen bonding with DNA/RNA hybrids, improving target specificity compared to non-carboxamide analogs .

Impact of Heterocyclic Systems

- Pyridine-based analogs (e.g., N-(3-aminopropyl)pyridine-2-carboxamide) exhibit stronger π-π interactions with aromatic drug targets than pyrrolidine derivatives, favoring use in kinase inhibitor development .

Biological Activity

1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide, also known as a dihydrochloride salt, has garnered attention in scientific research due to its potential biological activities and pharmacological applications. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyrrolidine ring, an amine group, and a carboxamide functional group, contributing to its unique reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 201.30 g/mol. The dihydrochloride form enhances its solubility in water, making it suitable for biological studies.

The biological activity of 1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide is primarily attributed to its ability to interact with various neurotransmitter systems.

- Receptor Interaction : Preliminary studies suggest that this compound may modulate serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.

- Binding Affinity : The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the carboxamide group participates in various binding interactions that modulate enzyme or receptor activity.

Pharmacological Applications

Research indicates that 1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide could have applications in treating anxiety and depression due to its potential effects on neurotransmitter pathways.

Table 1: Comparative Analysis of Related Compounds

| Compound Name | Key Features |

|---|---|

| 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide | Contains both aminopropyl and dimethylcarboxamide groups; versatile in biological interactions. |

| N,N-Dimethylpyrrolidine-2-carboxamide | Lacks the aminopropyl side chain; simpler structure. |

| 1-(Aminopropyl)-N,N-dimethylpyrrolidine | Similar side chain but without carboxamide functionality. |

| 3-Aminopropyl-N,N-diethylpyrrolidine | Ethyl instead of methyl groups; altered steric properties. |

Study on Neurotransmitter Modulation

A study investigating the effects of 1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide on neurotransmitter systems demonstrated significant modulation of serotonin levels in animal models. The findings suggested that the compound could potentially alleviate symptoms associated with anxiety disorders by enhancing serotonergic transmission.

Antidepressant Activity

In another case study, the compound was evaluated for its antidepressant-like effects in rodent models. Results indicated a notable decrease in depressive behaviors when administered at specific dosages, supporting its potential as a therapeutic agent for mood disorders.

Q & A

Q. Example Protocol :

Dissolve pyrrolidine-2-carboxylic acid (1 eq) and 3-aminopropyl-dimethylamine (1.2 eq) in DMF.

Add EDC (1.5 eq) and HOBt (0.1 eq), stir at 0–5°C for 2 hours, then at room temperature for 12 hours.

Purify via silica gel chromatography (ethyl acetate/methanol gradient).

Advanced: How can researchers resolve contradictions in biological activity data across different studies involving this compound?

Discrepancies often arise from variations in assay conditions or structural analogs. Methodological approaches include:

- Standardized assay protocols : Control variables like pH, temperature, and solvent composition (e.g., DMSO concentration) to minimize artifacts .

- Structural validation : Confirm compound purity and identity using NMR and LC-MS to rule out degradation products .

- Comparative studies : Test the compound alongside structurally similar analogs (e.g., varying substituents on the pyrrolidine or carboxamide groups) to isolate activity determinants .

Case Study : A 2025 study found conflicting IC₅₀ values in kinase inhibition assays. Re-evaluation under uniform buffer conditions (pH 7.4, 1% DMSO) resolved the disparity, highlighting solvent effects on compound solubility .

Basic: What spectroscopic techniques are most effective for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the pyrrolidine ring conformation, carboxamide linkage, and dimethylamino group integration. Key signals:

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₂₂N₃O₂⁺, [M+H]⁺ = 228.1709) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Q. Experimental Design :

pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Analyze degradation via HPLC.

- Key Finding : Pyrrolidine carboxamides are prone to hydrolysis under acidic conditions (pH < 4), forming carboxylic acid derivatives .

Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Example : A 2021 study showed stability up to 150°C, with degradation above 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.